Rolliniastatin-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

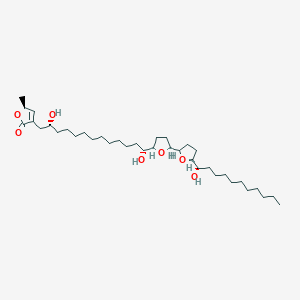

Rolliniastatin-1 is a natural product found in Annona mucosa with data available.

Análisis De Reacciones Químicas

Radical Cyclization-Pummerer Rearrangement-Allylation Protocol

A pivotal synthetic strategy for constructing the bis-oxolane core of Rolliniastatin-1 involves a sequence of radical cyclization, Pummerer rearrangement, and allylation (Fig. 1). This method enables stereoselective formation of the threo/cis/threo/cis/erythro bis-THF moiety:

-

Radical cyclization of β-alkoxyvinyl sulfoxides generates intermediate thiopyran derivatives.

-

Pummerer rearrangement converts these intermediates into allylic sulfoxides.

-

Allylation with Grignard reagents introduces alkyl chains while preserving stereochemical integrity .

This protocol achieved >95% stereoselectivity for critical THF ring junctions, as confirmed by NMR and X-ray crystallography .

Chelation-Controlled Organometallic Addition

The total synthesis of (+)-Rolliniastatin-1 utilized chelation-controlled additions to α-alkoxy aldehydes for stereochemical precision:

This approach enabled the first asymmetric synthesis of natural (+)-Rolliniastatin-1 with 98% enantiomeric excess .

Ring-Closing Metathesis (RCM)

While not directly applied to this compound, RCM has been critical in synthesizing structurally related acetogenins (Table 1). This method could theoretically construct its bis-THF core:

Table 1: RCM Applications in Acetogenin Synthesis

| Compound | Catalyst | Ring Size | Yield |

|---|---|---|---|

| Solamin | Grubbs II | 14-membered | 72% |

| Uvaricin | Hoveyda-Grubbs | 12-membered | 68% |

RCM offers flexibility in macrocycle formation but requires careful optimization of protecting groups and olefin geometry .

Functional Group Transformations

Key reactions in derivatization and structural confirmation include:

-

Oxidation : Selective oxidation of secondary alcohols to ketones using Dess-Martin periodinane (DMP) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) of alkenes in side chains without THF ring opening .

-

Epoxidation : Sharpless asymmetric epoxidation to install stereocenters in precursor molecules .

Spectral Characterization of Reaction Products

Critical analytical data from synthesis intermediates:

Table 2: NMR Signatures in Key Intermediates

| Carbon Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity |

|---|---|---|---|

| C-1 (carbonyl) | 174.5 | - | Singlet |

| C-2/C-3 (double bond) | 147.2, 119.4 | 7.16 (H-35), 5.02 (H-36) | Doublet |

| THF ring oxygens | 72.1–78.3 | 3.40–3.85 | Multiplet |

X-ray crystallography confirmed the 2R,13R,2’S,5’R,5’’S absolute configuration of the natural product .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other acetogenins:

Propiedades

Fórmula molecular |

C37H66O7 |

|---|---|

Peso molecular |

622.9 g/mol |

Nombre IUPAC |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35-,36-/m0/s1 |

Clave InChI |

MBABCNBNDNGODA-WPZDJQSSSA-N |

SMILES isomérico |

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Sinónimos |

asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.